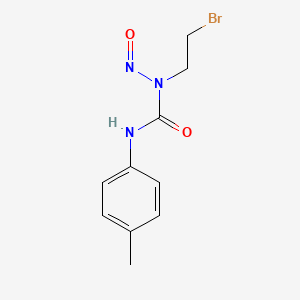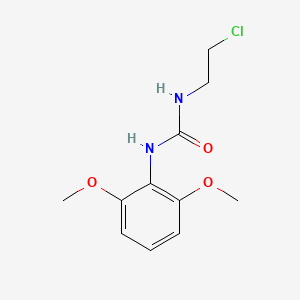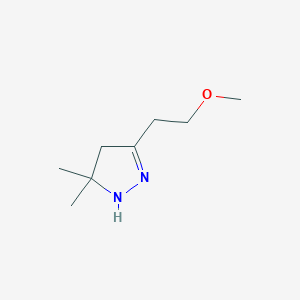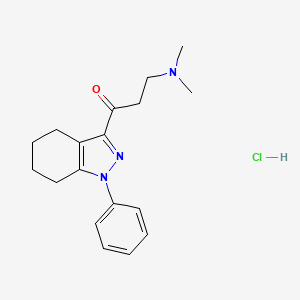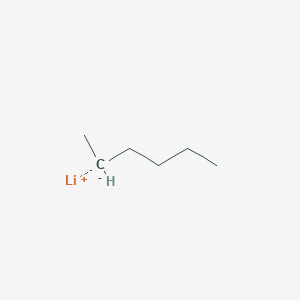
Diisobutylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(2-methylpropyl)silane is an organosilicon compound characterized by the presence of silicon bonded to methyl and 2-methylpropyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylbis(2-methylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond in the presence of a catalyst, typically platinum-based . This reaction is highly efficient and can be conducted under mild conditions.
Industrial Production Methods
In industrial settings, the production of methylbis(2-methylpropyl)silane often involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method allows for the large-scale production of various silanes, including methylbis(2-methylpropyl)silane, with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(2-methylpropyl)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Reduction: Silanes can act as reducing agents, donating hydride ions in various chemical reactions.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are often conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylbis(2-methylpropyl)silane can yield silanols or siloxanes, while reduction reactions can produce various silicon-containing compounds .
Applications De Recherche Scientifique
Methylbis(2-methylpropyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methylbis(2-methylpropyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates various chemical reactions through hyperconjugation . This property makes silanes effective in electrophilic substitution reactions, where the silicon atom can stabilize the transition state and enhance reaction rates .
Comparaison Avec Des Composés Similaires
Methylbis(2-methylpropyl)silane can be compared with other similar silanes, such as:
Trimethylsilane: Contains three methyl groups bonded to silicon.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
The uniqueness of methylbis(2-methylpropyl)silane lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other silanes .
Conclusion
Methylbis(2-methylpropyl)silane is a versatile organosilicon compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
Propriétés
Formule moléculaire |
C9H21Si |
|---|---|
Poids moléculaire |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si](C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
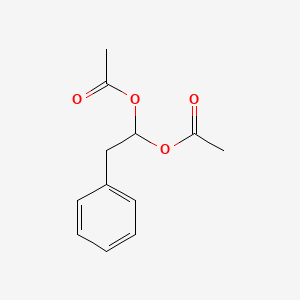
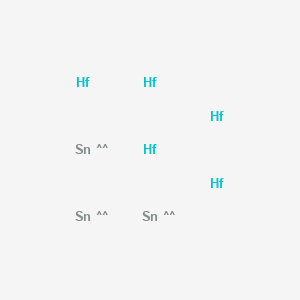
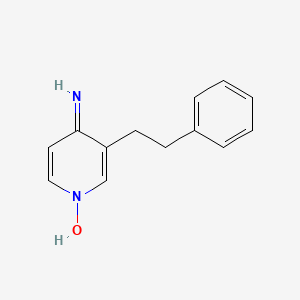
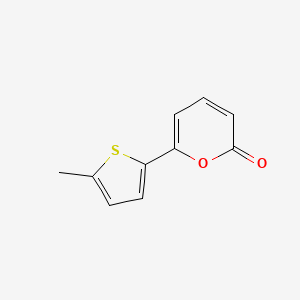

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)

